molecular formula C8H16ClNO3 B2912440 Methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride CAS No. 2247087-90-5

Methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride

Cat. No. B2912440
CAS RN: 2247087-90-5
M. Wt: 209.67
InChI Key: QUXLBRSCMIXCBY-WDJAFQARSA-N
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Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

Aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented using various diagrams and models .


Chemical Reactions Analysis

Amines are versatile compounds that can undergo a variety of chemical reactions. They can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, solubility in water, and solubility in alcohols .

Safety And Hazards

Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

properties

IUPAC Name

methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLBRSCMIXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138040148

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